Methyl 3-propylpyrrolidine-2-carboxylate
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Overview
Description
Methyl 3-propylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry due to their versatile reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-propylpyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with methylating agents under controlled conditions. One common method involves the alkylation of 3-propylpyrrolidine-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-propylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-propylpyrrolidine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-propylpyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-ethylpyrrolidine-2-carboxylate
- Methyl 3-butylpyrrolidine-2-carboxylate
- Methyl 3-isopropylpyrrolidine-2-carboxylate
Uniqueness
Methyl 3-propylpyrrolidine-2-carboxylate is unique due to its specific alkyl chain length and ester functional group, which confer distinct chemical and biological properties. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
IUPAC Name |
methyl 3-propylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-6-10-8(7)9(11)12-2/h7-8,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFHDCIBJPIERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCNC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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